molecular formula C11H10F3IO2 B14806797 Methyl 3-(5'-iodo-2'-(trifluoromethyl)phenyl)propionate

Methyl 3-(5'-iodo-2'-(trifluoromethyl)phenyl)propionate

Cat. No.: B14806797
M. Wt: 358.09 g/mol
InChI Key: ORCDNHXGHOHFFN-UHFFFAOYSA-N
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Description

Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate is an organic compound with the molecular formula C11H10F3IO2 and a molecular weight of 358.0955796 . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionate ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the lithiation of a suitable precursor, followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate exerts its effects is largely dependent on its functional groups. The trifluoromethyl group, for instance, is known to enhance the lipophilicity and metabolic stability of molecules, making them more effective in biological systems . The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. These properties make the compound a versatile tool in drug design and development, as well as in the study of molecular recognition processes.

Comparison with Similar Compounds

Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:

The uniqueness of Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H10F3IO2

Molecular Weight

358.09 g/mol

IUPAC Name

methyl 3-[5-iodo-2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H10F3IO2/c1-17-10(16)5-2-7-6-8(15)3-4-9(7)11(12,13)14/h3-4,6H,2,5H2,1H3

InChI Key

ORCDNHXGHOHFFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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